BenchChemオンラインストアへようこそ!

2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride

Medicinal chemistry Fragment-based drug discovery Structure–activity relationship (SAR)

2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride (CAS 2241141-52-4) is a heterocyclic building block comprising a morpholine ring bearing geminal dimethyl substitution at the 6-position and an acetic acid side chain at the 2-position, isolated as the hydrochloride salt (molecular formula C₈H₁₆ClNO₃, MW 209.67 g/mol). This compound belongs to the morpholin-2-yl-acetic acid class, which has been extensively characterized in the medicinal chemistry literature through its 5,5-dimethyl regioisomer, SCH 50911—a selective, orally active GABA(B) receptor antagonist with an IC₅₀ of 1.1 μM.

Molecular Formula C8H16ClNO3
Molecular Weight 209.67
CAS No. 2241141-52-4
Cat. No. B3003462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride
CAS2241141-52-4
Molecular FormulaC8H16ClNO3
Molecular Weight209.67
Structural Identifiers
SMILESCC1(CNCC(O1)CC(=O)O)C.Cl
InChIInChI=1S/C8H15NO3.ClH/c1-8(2)5-9-4-6(12-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H
InChIKeyPRKZLHPOJSELEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride (CAS 2241141-52-4): Chemical Identity and Procurement Baseline


2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride (CAS 2241141-52-4) is a heterocyclic building block comprising a morpholine ring bearing geminal dimethyl substitution at the 6-position and an acetic acid side chain at the 2-position, isolated as the hydrochloride salt (molecular formula C₈H₁₆ClNO₃, MW 209.67 g/mol) . This compound belongs to the morpholin-2-yl-acetic acid class, which has been extensively characterized in the medicinal chemistry literature through its 5,5-dimethyl regioisomer, SCH 50911—a selective, orally active GABA(B) receptor antagonist with an IC₅₀ of 1.1 μM [1]. The structurally distinct 6,6-dimethyl substitution pattern differentiates this scaffold from the 5,5-dimethyl series, offering unique vectors for fragment-based drug discovery, combinatorial library enumeration, and structure–activity relationship (SAR) exploration.

Why 2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride Cannot Be Replaced by Other Morpholine-Acetic Acid Derivatives Without Quantitative Justification


The morpholine-acetic acid chemical space contains multiple regioisomeric and stereochemical variants, each with distinct conformational, electronic, and biological signatures. The 6,6-dimethyl substitution pattern positions the gem-dimethyl group adjacent to the ring oxygen, altering both the steric environment and the basicity of the morpholine nitrogen compared to the 5,5-dimethyl series exemplified by SCH 50911 . Even within the 5,5-dimethyl series, stereochemistry at the 2-position is decisive: the (S)-enantiomer (SCH 50911) exhibits GABA(B) antagonist activity (IC₅₀ = 1.1 μM) while the (R)-enantiomer is pharmacologically inactive [1]. The hydrochloride salt form further influences solubility, hygroscopicity, and formulation compatibility relative to the free base (CAS 1512540-37-2). Substitution with a 6,6-dimethylmorpholin-3-yl-acetic acid regioisomer or with an unsubstituted morpholine-2-acetic acid scaffold introduces different vectors for derivatization and distinct physicochemical property profiles. These structural nuances preclude generic interchangeability without explicit, quantitative verification in the end-user's experimental system.

Quantitative Differentiation Evidence for 2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride (CAS 2241141-52-4) vs. Closest Analogs


Regioisomeric Scaffold Differentiation: 6,6-Dimethyl vs. 5,5-Dimethyl Substitution Pattern

The target compound, 2-(6,6-dimethylmorpholin-2-yl)acetic acid hydrochloride, bears the gem-dimethyl group at the morpholine 6-position (adjacent to oxygen), in contrast to the extensively characterized 5,5-dimethyl series (e.g., SCH 50911). This regioisomeric shift relocates the steric bulk by one ring position, which is predicted to alter the pKₐ of the secondary amine and the conformational preference of the morpholine ring compared to 5,5-dimethyl congeners . In the 5,5-dimethyl series, the (S)-enantiomer SCH 50911 exhibits GABA(B) binding IC₅₀ = 1.1 μM, a defined pharmacological phenotype that cannot be assumed for the 6,6-dimethyl scaffold without experimental confirmation [1]. By extension, the 6,6-dimethyl scaffold provides a structurally orthogonal chemical probe for SAR exploration in programs where the 5,5-dimethyl series has already been investigated.

Medicinal chemistry Fragment-based drug discovery Structure–activity relationship (SAR)

Enantiomeric and Stereochemical Differentiation: The Critical Role of the C-2 Chiral Center

In the closely related 5,5-dimethylmorpholinyl-2-acetic acid series, the (S)-enantiomer (SCH 50911) is the active GABA(B) antagonist (IC₅₀ = 1.1 μM in rat brain), whereas the (R)-enantiomer (SCH 50910) is pharmacologically inactive [1]. X-ray crystallographic analysis confirmed the absolute configuration: the active enantiomer possesses the 2S configuration, and the morpholine ring adopts a chair conformation with the acetic acid moiety in an equatorial position [2]. The target compound, 2-(6,6-dimethylmorpholin-2-yl)acetic acid hydrochloride, is supplied as the racemic mixture (unless otherwise specified). This stereochemical ambiguity represents both a limitation (for direct pharmacological probing) and an opportunity (as a versatile intermediate for chiral resolution or asymmetric synthesis).

Chiral building blocks Stereoselective synthesis GABA(B) pharmacology

Salt Form and Physicochemical Property Differentiation: Hydrochloride Salt vs. Free Base

The target compound is supplied as the hydrochloride salt (MW 209.67 g/mol) rather than the free base (MW 173.21 g/mol, CAS 1512540-37-2), imparting a 21% molecular weight differential and predicted differences in aqueous solubility and hygroscopicity . The hydrochloride form provides a protonated secondary amine (pKₐ ~8–9, estimated) that enhances water solubility relative to the free base, a property relevant for aqueous reaction conditions and biological assay preparation. Vendor specifications indicate a minimum purity of 95% (HPLC) for the hydrochloride salt from commercial sources . The free base form, while structurally identical in its neutral state, requires different handling and storage conditions and may exhibit reduced stability upon long-term storage. No direct comparative solubility or stability data between the salt and free base forms of this specific compound were identified in the peer-reviewed literature.

Salt selection Solubility Formulation development

Selectivity Profile of the Morpholine-Acetic Acid Pharmacophore: GABA(B) vs. GABA(A) and Off-Target Receptors

SCH 50911 (the 5,5-dimethyl, (S)-enantiomer analog) demonstrates >90-fold selectivity for GABA(B) (IC₅₀ = 1.1 μM) over GABA(A) receptors (no binding at concentrations up to 100 μM), and shows negligible affinity for histamine H₁/H₃, dopamine D₁/D₂, serotonin 5-HT₂, and muscarinic m1, m2, and m4 receptors [1]. In a functional tissue assay, SCH 50911 antagonized baclofen-induced inhibition of guinea pig trachea with a pA₂ of 5.8 ± 0.004, representing a 19-fold greater potency than the comparator antagonist CGP 35348 (pA₂ = 4.6 ± 0.15) [2]. While these selectivity data are derived from the 5,5-dimethyl (S)-enantiomer series and cannot be directly transferred to the 6,6-dimethyl scaffold without experimental validation, they establish the morpholine-2-acetic acid pharmacophore as a privileged scaffold for achieving selective GABA(B) antagonism with minimal polypharmacology.

Receptor selectivity GABA(B) antagonist Off-target profiling

In Vivo Oral Activity and CNS Penetration of the Morpholine-2-Acetic Acid Class

SCH 50911 is characterized as an orally active GABA(B) antagonist with demonstrated in vivo efficacy. Subcutaneous administration of SCH 50911 blocked the antitussive effect of baclofen in guinea pigs with an ED₅₀ of 2.9 mg/kg, compared to CGP 35348 ED₅₀ of 5.8 mg/kg, indicating approximately 2-fold greater in vivo potency [1]. Protection against GHB-induced mortality in DBA mice was achieved at 100 mg/kg i.p. [2]. These data demonstrate that the morpholine-2-acetic acid chemotype achieves CNS target engagement following systemic administration. Whether the 6,6-dimethyl regioisomeric modification enhances, maintains, or diminishes oral absorption and brain penetration relative to the 5,5-dimethyl series remains an open question requiring direct experimental assessment; however, the conserved molecular weight and hydrogen-bond donor/acceptor count suggest comparable passive permeability properties.

Oral bioavailability Blood–brain barrier penetration In vivo pharmacology

Building Block Versatility and Synthetic Tractability vs. Regioisomeric and N-Substituted Analogs

2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride presents two synthetically accessible functional groups: a secondary amine at the morpholine 4-position (available for alkylation, acylation, or sulfonylation) and a carboxylic acid at the 2-acetic acid side chain (available for amide coupling or esterification) . This bifunctional reactivity contrasts with N-substituted analogs such as 2-(4-Boc-6,6-dimethylmorpholin-2-yl)acetic acid (CAS 2241129-71-3) where the amine is protected, limiting direct diversification . Compared to the 6,6-dimethylmorpholin-3-yl-acetic acid regioisomer (CAS 2168771-99-9), the 2-yl substitution places the acetic acid moiety on the carbon adjacent to oxygen rather than nitrogen, altering the trajectory of the carboxylate group relative to the morpholine ring and potentially affecting molecular recognition. The commercial availability from multiple vendors (CymitQuimica, Fujifilm Wako/Enamine) in scales from 50 mg to 10 g supports both exploratory and scale-up chemistry applications.

Synthetic building block Parallel synthesis Combinatorial chemistry

Recommended Procurement Scenarios for 2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride (CAS 2241141-52-4)


Fragment-Based Drug Discovery: Structurally Orthogonal GABA(B)-Focused Library Design

For medicinal chemistry programs targeting GABA(B) receptors or related CNS GPCRs, the 6,6-dimethyl scaffold provides a regioisomerically distinct alternative to the well-characterized 5,5-dimethyl series (SCH 50911). The free secondary amine and carboxylic acid functionality allow for rapid parallel derivatization into amide, sulfonamide, and urea libraries. The class-level GABA(B) selectivity data (>90-fold over GABA(A)) from SCH 50911 [1] supports the use of this scaffold for CNS-focused fragment elaboration, with the understanding that direct pharmacological validation of the 6,6-dimethyl series is required.

Chiral Building Block for Asymmetric Synthesis and Stereochemical SAR

Given the demonstrated stereochemical dependence of biological activity in the morpholine-2-acetic acid series—where only the (S)-enantiomer of the 5,5-dimethyl analog binds GABA(B) (IC₅₀ = 1.1 μM) [2]—the racemic 6,6-dimethyl compound serves as an entry point for chiral resolution or asymmetric synthesis. Procurement of the racemate enables subsequent separation into enantiopure forms for stereospecific SAR studies, with the (R)-enantiomer serving as a negative control analogous to SCH 50910.

Synthetic Methodology Development: Bifunctional Heterocyclic Substrate

The compound's dual reactive sites (unprotected secondary amine and carboxylic acid) make it an ideal substrate for developing chemoselective transformation methodologies. Researchers can exploit the differential reactivity of the morpholine NH (pKₐ ~8–9) and the acetic acid COOH (pKₐ ~4–5) for sequential functionalization without protecting group introduction . The commercial availability in scales up to 10 g supports multi-step synthetic sequence development and optimization.

Negative Control or Comparator for SCH 50911-Based Pharmacological Studies

In studies employing SCH 50911 as a pharmacological tool compound for GABA(B) receptor blockade, the 6,6-dimethyl regioisomer may serve as a structurally matched inactive analog for control experiments. While direct binding data are lacking for the 6,6-dimethyl scaffold, the precedent of stereochemical inactivation in the 5,5-dimethyl series (active S vs. inactive R enantiomer) [1] suggests that regioisomeric perturbation could similarly abrogate GABA(B) affinity, making this compound a candidate negative control pending experimental confirmation.

Quote Request

Request a Quote for 2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.